Sutezolid (PNU-100480) is a synthetic oxazolidinone antibiotic recognized for its potent in vitro and in vivo activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [, , , , ]. As a second-generation oxazolidinone, it exhibits improved potency and a potentially safer profile compared to first-generation counterparts like linezolid [, , ]. Sutezolid's unique mechanism of action, unaffected by mutations conferring resistance to standard TB drugs, positions it as a promising candidate for TB treatment, especially in the face of rising drug resistance [, , ]. Research efforts focus on understanding its pharmacokinetics, pharmacodynamics, and potential for inclusion in novel TB treatment regimens [, , , , ].
Future Directions
Clinical Trials: Further clinical trials are crucial to confirm Sutezolid's efficacy, safety, and optimal dosing strategies for treating TB and NTM infections in humans [, , , , ].
Drug Resistance Monitoring: Continuous monitoring of Sutezolid resistance is vital to ensure its long-term effectiveness and guide treatment strategies [].
Combination Therapies: Exploring Sutezolid's potential in novel combination regimens with other anti-TB drugs is essential to develop shorter, simpler, and more effective treatment options [, , ].
Drug Delivery Systems: Developing innovative drug delivery systems, such as inhalation formulations [], could improve Sutezolid's bioavailability, reduce dosage requirements, and minimize toxicity [].
Mechanism of Action Studies: Investigating the precise molecular mechanisms underlying Sutezolid's activity against different mycobacterial species and stages of infection could reveal new drug targets and therapeutic strategies [].
Related Compounds
Linezolid
Compound Description: Linezolid is an FDA-approved oxazolidinone antibiotic used for the treatment of infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [].
PNU-101603
Compound Description: PNU-101603 is a sulfoxide metabolite of sutezolid []. In in vitro hollow-fiber models, it has been observed to reach plasma concentrations several times higher than sutezolid and is reported to be a significant driver of extracellular Mycobacterium tuberculosis killing [].
Relevance: As a major metabolite of sutezolid, PNU-101603 plays a crucial role in understanding the overall in vivo activity of the parent drug []. Although it exhibits activity against Mycobacterium tuberculosis, studies suggest that PNU-101603 might target different mycobacterial subpopulations than sutezolid [].
PNU-101244
Compound Description: PNU-101244 is a metabolite of sutezolid []. Although less information is available on this metabolite compared to PNU-101603, its pharmacokinetic properties have been studied alongside sutezolid in healthy adult subjects [].
Relevance: Similar to PNU-101603, understanding the pharmacokinetic properties of PNU-101244 is essential for comprehending the complete pharmacological profile of sutezolid [].
Delpazolid
Compound Description: Delpazolid is an oxazolidinone antibiotic []. While it exhibits activity against slowly growing mycobacteria (SGM), studies indicate that sutezolid demonstrates a stronger inhibitory effect against Mycobacterium intracellulare, Mycobacterium avium, and Mycobacterium kansasii in vitro [].
Relevance: Belonging to the same oxazolidinone class as sutezolid, delpazolid allows for a comparative analysis of their in vitro activities against different mycobacterial species []. The findings suggest that sutezolid might be a more suitable candidate for treating infections caused by specific SGM species compared to delpazolid [].
Tedizolid
Compound Description: Tedizolid is another oxazolidinone antibiotic that exhibits potent in vitro activity against a range of mycobacterial species, including both rapidly growing mycobacteria (RGM) and SGM [].
Relevance: The comparison of tedizolid with sutezolid reveals the varying antimicrobial spectra of different oxazolidinones []. While tedizolid displays broad-spectrum activity against both RGM and SGM, sutezolid shows a greater inclination towards inhibiting SGM, highlighting the distinct pharmacological profiles within this class of antibiotics [, ].
Contezolid
Compound Description: Contezolid is an oxazolidinone antibiotic that demonstrates promising in vitro and intracellular activity against Mycobacterium tuberculosis []. Notably, contezolid exhibits superior intracellular antimicrobial activity compared to linezolid [].
Relevance: Being an oxazolidinone, contezolid offers another point of comparison with sutezolid in the context of anti-tuberculosis drug development []. The observation that contezolid outperforms linezolid in intracellular killing efficacy further emphasizes the potential of developing novel oxazolidinones, like sutezolid, with improved activity against intracellular Mycobacterium tuberculosis [].
Relevance: The development and subsequent analysis of AZD-5847 highlight the importance of optimizing PK/PD parameters within the oxazolidinone class for achieving desirable clinical outcomes in tuberculosis treatment []. In contrast to AZD-5847, sutezolid exhibits more favorable PK/PD properties, making it a potentially more suitable candidate for further development [].
TBA-354
Compound Description: TBA-354 is a nitroimidazole derivative considered a potential next-generation compound compared to PA-824 []. It displays superior in vitro potency against Mycobacterium tuberculosis and greater metabolic stability than delamanid, another nitroimidazole derivative in clinical development [].
Relevance: While not structurally related, TBA-354 is often investigated in combination regimens with sutezolid []. Studies show that incorporating either TBA-354 or PA-824 significantly enhances the sterilizing activity of bedaquiline and sutezolid, suggesting their potential value in developing universally active short-course regimens against Mycobacterium tuberculosis [].
Bedaquiline
Compound Description: Bedaquiline, a diarylquinoline, is a novel anti-TB drug approved by the FDA for treating multidrug-resistant pulmonary tuberculosis (MDR-TB) in adults when other treatment options are unavailable [, ]. It acts by inhibiting mycobacterial adenosine 5' triphosphate (ATP) synthase [].
Relevance: Though structurally unrelated to sutezolid, bedaquiline is often investigated in combination regimens with sutezolid for treating TB [, , ]. These combinations have shown promising results in murine models, demonstrating sterilizing activity superior to the first-line regimen []. This suggests a potential synergy between the two drugs and their potential value in developing new short-course regimens against TB, especially drug-resistant forms [, , ].
Pretomanid
Compound Description: Pretomanid is a nitroimidazole currently in phase 3 trials for treating tuberculosis []. It exhibits significant bactericidal activity, both alone and in combination with other anti-TB drugs [].
Relevance: While not structurally similar to sutezolid, pretomanid is often investigated in combination with sutezolid [, ]. Studies in murine models have shown that a 3-drug regimen of bedaquiline, pretomanid, and sutezolid possesses sterilizing activity superior to the standard first-line regimen []. This highlights the potential of this drug combination in creating effective treatment strategies against TB, particularly for drug-resistant forms.
Rifampin
Compound Description: Rifampin is a cornerstone antibiotic in the first-line treatment regimen for tuberculosis [, ]. It works by inhibiting bacterial DNA-dependent RNA polymerase [].
Relevance: Although structurally different from sutezolid, rifampin is often investigated in combination with sutezolid to evaluate its potential as an alternative companion drug, especially as a replacement for clarithromycin in Buruli ulcer treatment []. Studies demonstrate that rifampin plus sutezolid can be highly effective in reducing bacterial burden and exhibit comparable or even superior activity to the standard rifampin plus clarithromycin regimen [].
PA-824
Compound Description: PA-824 is a nitroimidazooxazine currently under investigation in phase II clinical trials for tuberculosis treatment []. It exhibits significant bactericidal activity against Mycobacterium tuberculosis, including both actively replicating and dormant forms [, ].
Relevance: Although structurally distinct from sutezolid, PA-824 is often studied in combination regimens with sutezolid, particularly in preclinical models evaluating novel treatment strategies for TB [, ]. Notably, combinations including PA-824 and sutezolid, alongside other anti-tuberculosis agents like bedaquiline, have shown promising sterilizing activity, suggesting their potential for developing effective short-course therapies for both drug-susceptible and drug-resistant TB [, ].
Classification
Sutezolid falls under the category of antibacterial agents, specifically within the oxazolidinone class. This class is characterized by its mechanism of action targeting bacterial protein synthesis, making sutezolid a valuable candidate in the fight against resistant bacterial strains.
Synthesis Analysis
The synthesis of sutezolid involves several key steps utilizing proline as a catalyst for α-aminoxylation reactions. The process begins with the α-functionalization of aldehydes or ketones, leading to the formation of a 2-oxazolidinone ring, which is a core structure in oxazolidinone compounds.
Key Steps in Synthesis
Proline-Catalyzed Reaction: Proline acts as a catalyst in the stereoselective α-aminoxylation of aldehydes, which facilitates the formation of an intermediate compound.
Formation of 2-Oxazolidinone Ring: The intermediate undergoes further transformations to construct the 2-oxazolidinone ring, crucial for the biological activity of sutezolid.
Final Compound Formation: Subsequent reactions lead to the final product, sutezolid, which is characterized by improved pharmacological properties over its predecessors.
This synthetic route not only enhances efficiency but also allows for better control over enantiomeric purity, which is vital for pharmaceutical applications.
Molecular Structure Analysis
Sutezolid's molecular formula is C15H16N4O3, and its structure features a 2-oxazolidinone ring, which is integral to its function as an antibacterial agent. The compound exhibits specific stereochemistry that contributes to its biological activity.
Structural Features
Oxazolidinone Core: The presence of the oxazolidinone ring is essential for binding to bacterial ribosomes.
Functional Groups: The molecule includes various functional groups that enhance its solubility and stability, contributing to its efficacy against resistant strains of bacteria.
Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry have been employed to confirm the identity and purity of sutezolid during synthesis.
Chemical Reactions Analysis
Sutezolid participates in several chemical reactions that are essential for its antibacterial action. The primary reaction involves binding to the bacterial ribosome, inhibiting protein synthesis.
Key Reactions
Ribosomal Binding: Sutezolid binds to the 23S rRNA component of the ribosome, disrupting peptide bond formation.
Resistance Mechanisms: Certain mutations in Mycobacterium tuberculosis can confer resistance to sutezolid, often involving alterations in the ribosomal RNA that affect drug binding affinity.
These reactions underscore the importance of understanding bacterial resistance mechanisms when developing new antibiotics.
Mechanism of Action
The mechanism through which sutezolid exerts its antibacterial effects primarily involves inhibition of protein synthesis. By binding to the peptidyl transferase center of the bacterial ribosome, sutezolid prevents the formation of peptide bonds between amino acids during translation.
Detailed Mechanism
Target Site: Sutezolid targets the 50S subunit of the bacterial ribosome.
Inhibition Process: The binding inhibits the translocation step during protein synthesis, effectively stalling bacterial growth and proliferation.
Cross-Resistance: Studies have shown that mutations in ribosomal RNA can lead to cross-resistance between sutezolid and other oxazolidinones like linezolid.
This mechanism highlights the critical need for ongoing research into resistance patterns among tuberculosis strains.
Physical and Chemical Properties Analysis
Sutezolid possesses distinct physical and chemical properties that influence its pharmacokinetics and therapeutic efficacy.
Properties Overview
Solubility: Sutezolid demonstrates good solubility in various organic solvents.
Stability: The compound is stable under physiological conditions, which is crucial for maintaining efficacy during treatment.
Melting Point: Specific melting point data indicate thermal stability relevant for formulation purposes.
These properties are essential considerations in drug development and formulation strategies.
Applications
The primary application of sutezolid lies in its potential use as an antibiotic agent against multidrug-resistant tuberculosis. Clinical trials have indicated promising results regarding its safety profile and effectiveness compared to existing treatments.
Scientific Applications
Clinical Trials: Ongoing studies are assessing sutezolid's efficacy against various strains of Mycobacterium tuberculosis.
Research on Resistance Mechanisms: Understanding how bacteria develop resistance can inform future drug design strategies.
Combination Therapies: Sutezolid may be used in conjunction with other antibiotics to enhance treatment outcomes for resistant infections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
STX140 is an estrogen sulfamate with anticancer activities. It inhibits steroid sulfatase with IC50 values of 39 and 0.5 nM in placental microsomes and MCF-7 cancer cells, respectively. STX140 also binds to carbonic anhydrase IX and II (Kis = 70 and 270 nM, respectively). It inhibits bovine brain tubulin assembly in a cell-free assay (IC50 = 2.2 µM) and tubule formation in human umbilical vein epithelial cells (HUVECs) when used at concentrations of 50 and 100 nM. STX140 inhibits proliferation of LNCaP, PC3, and MDA-MB-231 cancer cells, as well as wild-type A2780 cancer cells and adriamycin- and cisplatin-resistant A2780 cancer cells (IC50s = 530, 400, 618, 330, 870, and 380 nM, respectively). It reduces angiogenesis in a Matrigel™ plug assay in mice and tumor growth in MCF-7 and MDA-MB-231 mouse xenograft models when used at a dose of 20 mg/kg. STX140 is a bis-sulfamate derivative of the endogenous steroid 2-methoxyestradiol, has shown promising anticancer potency both in vitro and in vivo, with excellent bioavailability. STX140 is efficacious in vitro and in vivo in taxane-resistant breast carcinoma cells. STX140 causes apoptosis via the intrinsic mitochondrial pathway and down-regulate survivin and XIAP expression in ovarian and prostate cancer cells.
Strontium malonate is being developed as a novel orally available pharmaceutical for the treatment and prevention of osteoporosis. It is being developed by Osteologix Inc.
SU 4942 is a modulator of tyrosine kinase signaling. It inhibits VEGF- or acidic FGF-induced mitogenesis of endothelial cells in vitro. SU 4942 is a bioactive chemical.